molecular formula C13H12N4S B292342 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione

3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione

Cat. No. B292342
M. Wt: 256.33 g/mol
InChI Key: NISDHZGGBVRCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is known for its unique chemical structure and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione exhibits a wide range of biochemical and physiological effects. The compound has been shown to possess potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione in lab experiments is its unique chemical structure, which makes it an interesting compound for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione. One area of interest is the compound's potential as an anticancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, and further research is needed to explore its potential as a cancer treatment.
Another area of interest is the compound's potential as an anti-inflammatory agent. Studies have shown that the compound exhibits potent anti-inflammatory activity, and further research is needed to explore its potential as a treatment for various inflammatory diseases.
Conclusion:
In conclusion, 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to explore the compound's potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione involves the reaction of 2,6-dimethylphenylhydrazine and ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then treated with hydrazine hydrate and sodium ethoxide to obtain the final compound.

Scientific Research Applications

3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3,4-dimethyl-2-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione

InChI

InChI=1S/C13H12N4S/c1-8-11-9(2)17(10-6-4-3-5-7-10)16-12(11)13(18)15-14-8/h3-7H,1-2H3,(H,15,18)

InChI Key

NISDHZGGBVRCCW-UHFFFAOYSA-N

SMILES

CC1=C2C(=NNC(=S)C2=NN1C3=CC=CC=C3)C

Canonical SMILES

CC1=C2C(=NNC(=S)C2=NN1C3=CC=CC=C3)C

Origin of Product

United States

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